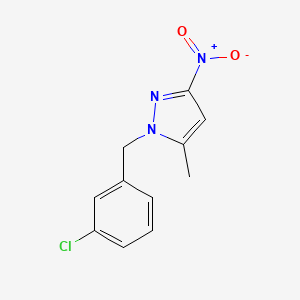

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Description

Historical Context of Nitropyrazole Derivatives in Energetic Materials Development

Nitropyrazole derivatives have undergone significant evolution since their initial synthesis in the mid-20th century. Early efforts focused on mononitropyrazoles as precursors for pharmaceuticals, but their high nitrogen content (30–40% by mass) and favorable oxygen balance (−40% to −60%) soon attracted interest in energetic applications. The transition from carbon-dominated explosives like TNT to nitrogen-rich heterocycles arose from demands for reduced smoke emissions and higher detonation velocities. For instance, 3,4,5-trinitro-1H-pyrazole derivatives demonstrated detonation velocities exceeding 8,600 m/s, outperforming traditional heat-resistant explosives like HNS (7,164 m/s).

A critical advancement emerged with the integration of pyrazole rings into fused polycyclic systems. The tetracyclic framework reported in 2024, which links bis(4-nitropyrazole) with 1,2,4-triazole, achieved a detonation pressure of 31.2 GPa while maintaining thermal stability up to 340°C. Such innovations underscore the strategic value of nitro-functionalized pyrazoles in balancing energy density and safety—a paradigm shift from earlier azole-based compounds prone to unintended detonation.

| Property | 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole | HMX | TATB |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃O₂ | C₄H₈N₈O₈ | C₆H₆N₆O₆ |

| Nitrogen Content (%) | 16.7 | 37.8 | 32.1 |

| Oxygen Balance (%) | −54.3 | −21.6 | −55.8 |

| Predicted Detonation Velocity (m/s) | 8,200–8,600* | 9,100 | 7,600 |

*Estimated from analogous nitropyrazole systems.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-8-5-11(15(16)17)13-14(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDLHQMWMVVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrazole compound followed by the introduction of the 3-chloro-benzyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(3-Chloro-benzyl)-5-methyl-3-amino-1H-pyrazole.

Scientific Research Applications

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Nitro Group Position and Electronic Effects

- The nitro group at position 3 in the target compound introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing electrophilicity for nucleophilic attack .

Halogen Substituents

- The 3-chlorobenzyl group in the target compound provides moderate steric bulk and lipophilicity. Comparatively, the 4-bromobenzyl analog has a heavier halogen (Br vs. Cl), increasing molecular weight and polarizability, which may enhance binding in hydrophobic pockets.

- The dual 3-chloro-4-fluorobenzyl substituent in combines steric and electronic effects; fluorine’s electronegativity can fine-tune solubility and bioavailability.

Functional Group Impact on Bioactivity

- The trifluoromethyl group in significantly boosts metabolic stability and resistance to oxidative degradation, making it advantageous in drug design.

Biological Activity

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a chloro-benzyl substituent at the 1-position, a methyl group at the 5-position, and a nitro group at the 3-position. The unique combination of these substituents contributes to its biological activity.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions, including:

- Nitration of a precursor pyrazole compound.

- Substitution reaction to introduce the 3-chloro-benzyl group, often requiring strong acids or bases and heating under reflux conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

The mechanism of action for this compound involves interactions with specific molecular targets:

- The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can target cancer cells.

- The pyrazole ring may interact with various enzymes and receptors involved in cancer signaling pathways .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Anticancer Activity: A study evaluated various pyrazole compounds against multiple cancer cell lines, revealing significant antiproliferative effects. For example, derivatives showed IC50 values as low as 26 µM against A549 lung cancer cells .

- Anti-inflammatory Research: Another investigation compared new pyrazole-linked compounds for their anti-inflammatory properties, demonstrating efficacy comparable to established drugs .

Comparative Analysis

The following table summarizes the properties of selected pyrazole derivatives compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-methyl-5-nitro-1H-pyrazole | Similar structure but different substituent | Varying biological activity profile |

| 4-Amino-5-methyl-3-nitro-1H-pyrazole | Lacks chloro-benzyl group; has amino group | Enhanced solubility and altered reactivity |

| 1-(2-Fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole | Fluorine instead of chlorine | Potentially different pharmacokinetics |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole?

Synthesis optimization requires attention to reaction intermediates, regioselectivity, and nitro-group stability. A multi-step approach is common:

- Step 1 : Condensation of 3-chlorobenzyl chloride with 5-methyl-3-nitropyrazole precursors under alkaline conditions to ensure proper substitution at the N1 position .

- Step 2 : Nitration at the C3 position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%), as validated by HPLC and NMR .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzyl group at N1, nitro at C3). IR spectroscopy identifies nitro (1530–1350 cm) and C-Cl (750 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (SHELX-2018) resolves bond angles and torsional strain. For example, the nitro group at C3 often induces planar distortion in the pyrazole ring, affecting reactivity .

Q. What methodologies are recommended for assessing the compound’s physicochemical properties?

- Solubility : Test in DMSO, ethanol, and water (shake-flask method). The nitro and chloro groups reduce aqueous solubility, necessitating co-solvents for biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), critical for storage conditions .

Advanced Research Questions

Q. How can molecular docking studies elucidate potential biological targets for this compound?

- Target Selection : Prioritize enzymes like carbonic anhydrases (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2) due to structural similarities with known inhibitors .

- Docking Workflow :

Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G* level).

Use AutoDock Vina to screen against protein databases (PDB IDs: 1CPS, 5F1A).

Analyze binding affinities (ΔG < -7 kcal/mol) and interactions (e.g., H-bonds with active-site His residues) .

Q. What strategies address contradictions in biological activity data across studies?

- Data Normalization : Control for assay variability (e.g., MES-induced seizure models vs. pentylenetetrazol tests) by reporting IC₅₀ values relative to standard anticonvulsants (e.g., valproate) .

- Meta-Analysis : Compare SAR trends with analogs (e.g., replacing nitro with trifluoromethyl reduces anticonvulsant activity by ~40%) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- LC-MS Profiling : Monitor reaction mixtures for common byproducts (e.g., 3-chloro-benzyl chloride adducts or denitrated intermediates) .

- Stability Studies : Accelerated degradation under UV light or acidic conditions (pH 1–3) identifies nitro-to-amine reduction as a key degradation pathway .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.